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molecular formula C9H7ClN4S B8599729 4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine

4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine

Cat. No. B8599729
M. Wt: 238.70 g/mol
InChI Key: CWOLBACJMBLPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026243B2

Procedure details

A mixture of 4-methylsulfanyl-6-tributylstannanyl-pyrimidine (4) (1.80 g, 4.33 mmol), 2,3-dichloro-pyrazine (1.94 g, 13 mmol), PPh3 (0.907 g, 3.46 mmol) and palladium (II) acetate (194 mg, 0.866 mmol) in dioxane (15 mL) is degassed and sealed in a pressure tube. After stirring at 120° C. for 16 h, the reaction mixture is evaporated and purified by silica gel flash chromatography eluting with ethyl acetate in hexanes from 10% to 30% to afford the desired product 4-(3-chloro-pyrazin-2-yl)-6-methylsulfanyl-pyrimidine (37).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
0.907 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
194 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[C:7]([Sn](CCCC)(CCCC)CCCC)[N:6]=[CH:5][N:4]=1.[Cl:22][C:23]1[C:28](Cl)=[N:27][CH:26]=[CH:25][N:24]=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:22][C:23]1[C:28]([C:7]2[CH:8]=[C:3]([S:2][CH3:1])[N:4]=[CH:5][N:6]=2)=[N:27][CH:26]=[CH:25][N:24]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
CSC1=NC=NC(=C1)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
1.94 g
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Name
Quantity
0.907 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
194 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
After stirring at 120° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is degassed
CUSTOM
Type
CUSTOM
Details
sealed in a pressure tube
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate in hexanes from 10% to 30%

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C(=NC=CN1)C1=NC=NC(=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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